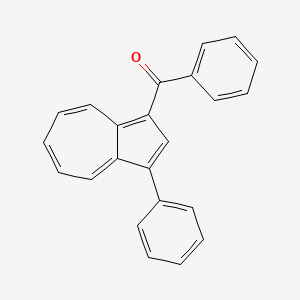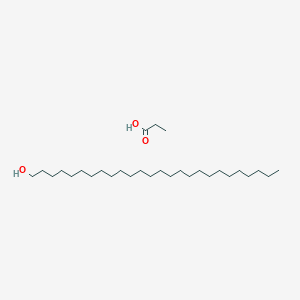
3-Pyridinesulfonic acid, 2-amino-6-phenyl-, phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinesulfonic acid, 2-amino-6-phenyl-, phenyl ester is a complex organic compound with a unique structure that includes a pyridine ring, a sulfonic acid group, an amino group, and phenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinesulfonic acid, 2-amino-6-phenyl-, phenyl ester typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-6-phenylpyridine with phenylsulfonyl chloride under basic conditions to form the desired ester. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinesulfonic acid, 2-amino-6-phenyl-, phenyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonamide.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the sulfonic acid group can produce sulfonamides .
Applications De Recherche Scientifique
3-Pyridinesulfonic acid, 2-amino-6-phenyl-, phenyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Pyridinesulfonic acid, 2-amino-6-phenyl-, phenyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-phenyl-6-(phenylsulfanyl)-3,5-dicyanopyridine: Similar structure but with additional cyano groups.
2-Amino-6-phenylpyridine: Lacks the sulfonic acid and ester groups.
Phenylsulfonyl chloride: Used as a reagent in the synthesis of the target compound.
Uniqueness
Its structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industry .
Propriétés
Numéro CAS |
646053-36-3 |
|---|---|
Formule moléculaire |
C17H14N2O3S |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
phenyl 2-amino-6-phenylpyridine-3-sulfonate |
InChI |
InChI=1S/C17H14N2O3S/c18-17-16(23(20,21)22-14-9-5-2-6-10-14)12-11-15(19-17)13-7-3-1-4-8-13/h1-12H,(H2,18,19) |
Clé InChI |
ZUJINKSXBACOCK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=C(C=C2)S(=O)(=O)OC3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(2,5-Dimethylphenyl)methoxy]-1-(methanesulfonyl)piperidine](/img/structure/B15170082.png)

![Acetamide, N-[1-(difluoroamino)cyclohexyl]-N,2-difluoro-](/img/structure/B15170094.png)



![1-[4-(2,4-Dimethylpent-3-en-2-yl)phenyl]ethan-1-one](/img/structure/B15170119.png)
![6-{2-Amino-6-[4-(dimethylamino)phenyl]pyrimidin-4(3H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B15170123.png)

![(3S,4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxynon-7-ynal](/img/structure/B15170129.png)

![(5R)-5-(azidomethyl)-3-[4-(4-oxopiperidin-1-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B15170156.png)
